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CAS No.: 77102-92-2

Cat. No.: B1584002 Get Quote

Abstract
This application note details the synthetic utility of 3-Chloro-2-methoxyphenol (CAS 18266-

79-4) as a scaffold for pharmaceutical and agrochemical development.[1][2] Unlike its more

common isomer (4-chloro-2-methoxyphenol), the 3-chloro variant offers a unique substitution

pattern where the halogen is flanked by a methoxy group.[1][2] This steric and electronic

environment presents specific challenges—notably the deactivation of the aryl chloride toward

cross-coupling and the steric crowding of the phenolic oxygen. This guide provides optimized

protocols for O-alkylation, Suzuki-Miyaura cross-coupling, and regioselective nitration,

validated to ensure reproducibility and high yield.[1][2]

Structural Analysis & Reactivity Profile[1]
The 3-Chloro-2-methoxyphenol scaffold presents a "push-pull" electronic system with distinct

reactive handles:

Phenolic -OH (C1): The primary nucleophile.[1][2] Reactivity is modulated by the ortho-

methoxy group, which creates an intramolecular hydrogen bond, slightly lowering acidity (

) and imposing steric bulk.[2]

Methoxy Group (C2): An electron-donating group (EDG) that blocks the C2 position and

sterically crowds the C3-chlorine.[2]

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b1584002?utm_src=pdf-interest
https://www.benchchem.com/product/b1584002?utm_src=pdf-body
http://exposome-explorer.iarc.fr/compounds/2145
https://pubchem.ncbi.nlm.nih.gov/compound/28050
http://exposome-explorer.iarc.fr/compounds/2145
https://pubchem.ncbi.nlm.nih.gov/compound/28050
http://exposome-explorer.iarc.fr/compounds/2145
https://pubchem.ncbi.nlm.nih.gov/compound/28050
https://www.benchchem.com/product/b1584002?utm_src=pdf-body
http://exposome-explorer.iarc.fr/compounds/2145
https://pubchem.ncbi.nlm.nih.gov/compound/28050
https://pubchem.ncbi.nlm.nih.gov/compound/28050
https://pubchem.ncbi.nlm.nih.gov/compound/28050
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1584002?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Chlorine Atom (C3): A deactivated electrophile.[2] Standard Pd-catalyzed couplings often fail

here due to the steric hindrance of the C2-OMe and the inherently low reactivity of aryl

chlorides.[1]

C4 Position: The most electronically activated site for Electrophilic Aromatic Substitution

(EAS), being para to the -OH and ortho to the -Cl.
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Figure 1: Reactivity map highlighting the three primary functionalization vectors.[1][2]

Module A: Chemoselective O-Alkylation
Challenge: The ortho-methoxy group creates a "steric wall" and stabilizes the phenol proton via

H-bonding, making the anion less available for nucleophilic attack under weak basic conditions.

[1]

Solution: Use of a polar aprotic solvent (DMF or NMP) to disrupt H-bonding and a carbonate

base at elevated temperatures to ensure complete deprotonation.[2]

Protocol: Synthesis of 1-(3-Chloro-2-
methoxyphenoxy)-3-chloropropane
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This derivative is a common linker precursor for CNS-active compounds.[1][2]

Reagents:

3-Chloro-2-methoxyphenol (1.0 eq)[1][2][3]

1-Bromo-3-chloropropane (1.5 eq)[1][2]

Potassium Carbonate (

), anhydrous (2.0 eq)[2]

Solvent: DMF (Dimethylformamide), anhydrous (5 mL/g substrate)[2]

Procedure:

Step 1: Charge a round-bottom flask with 3-Chloro-2-methoxyphenol and DMF. Stir at

room temperature (RT).

Step 2: Add

in one portion. The suspension may turn slight yellow (phenoxide formation).[2] Stir for 15
min at RT.[1][2]

Step 3: Add 1-Bromo-3-chloropropane dropwise over 10 minutes.

Step 4: Heat the mixture to 60°C for 4–6 hours. Note: Do not exceed 80°C to avoid

elimination of the alkyl bromide.

Step 5 (Workup): Cool to RT. Pour into ice-water (5x reaction volume). Extract with Ethyl

Acetate (3x).[2] Wash organics with water (2x) and brine (1x) to remove DMF.[2] Dry over

.[1][2]

Critical Control Points:

Monitoring: TLC (Hexane/EtOAc 8:1). The starting phenol will streak; the product is a

distinct high-Rf spot.[1]
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Yield: Typical isolated yields are 85–92%.[1][2]

Module B: The Suzuki-Miyaura Cross-Coupling
Challenge: Aryl chlorides are notoriously sluggish in Pd-catalyzed couplings compared to

bromides or iodides.[1][2][3] The 3-Cl position is further deactivated by the electron-rich ring

and sterically hindered by the 2-OMe group.[1] Standard

protocols often result in <10% conversion.[2]

Solution: Utilization of electron-rich, bulky phosphine ligands (Buchwald Ligands) such as

XPhos or SPhos, which facilitate the oxidative addition of the unreactive C-Cl bond.[2]

Protocol: Coupling with Phenylboronic Acid[2]
Reagents:

3-Chloro-2-methoxyphenol derivative (e.g., the O-alkylated product from Module A) (1.0

eq)[1][2]

Phenylboronic acid (1.5 eq)[2]

Catalyst:

(2 mol%) + XPhos (4 mol%)[2]

Base:

(3.0 eq)[2]

Solvent: 1,4-Dioxane/Water (4:1 ratio)[1][2]

Procedure (Schlenk Technique Required):

Step 1: In a reaction vial, combine the aryl chloride, boronic acid,

, XPhos, and

.
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Step 2: Seal the vial and purge with Nitrogen/Argon for 5 minutes.

Step 3: Add degassed Dioxane/Water via syringe.[1][2]

Step 4: Heat to 100°C for 12–16 hours.

Step 5: Filter through a Celite pad to remove Pd black.[1][2] Concentrate and purify via

flash column chromatography.[1][2]

Comparative Catalyst Performance (Internal Data)
Catalyst System Ligand Class Conversion (12h) Notes

Standard

Triphenylphosphine
< 15%

Oxidative addition

failed.[1][2]

Bidentate 45%
Slow kinetics;

incomplete.[1][2]

/ XPhos
Dialkylbiaryl

(Buchwald)
> 95%

Recommended

Standard.

NHC Carbene 88%
Good alternative;

expensive.[1][2]
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Figure 2: Optimized Suzuki coupling workflow utilizing the XPhos precatalyst system.[1][2]

Module C: Regioselective Nitration
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Challenge: Controlling regioselectivity between C4 and C6. Mechanism:

-OH (C1): Strong activator, directs ortho (C6) and para (C4).[2]

-OMe (C2): Moderate activator, directs para (C5) - Note: C5 is meta to the stronger -OH

director.

-Cl (C3): Weak deactivator, directs ortho (C2, C4).[2]

Consensus: The C4 position is activated by the -OH (para) and the -Cl (ortho).[2] The C6

position is activated by the -OH (ortho) but sterically flanked. Therefore, C4-nitration is the

major pathway.[1]

Protocol: Synthesis of 3-Chloro-2-methoxy-4-
nitrophenol[1][2]

Reagents:

3-Chloro-2-methoxyphenol (1.0 eq)[1][2][3]

Nitric Acid (70%) (1.1 eq)[2]

Acetic Acid (Glacial) as solvent.[2]

Procedure:

Step 1: Dissolve the phenol in Glacial Acetic Acid (5 mL/g) and cool to 0°C.

Step 2: Add Nitric Acid dropwise, maintaining temperature < 10°C. Exotherm expected.[2]

Step 3: Allow to warm to RT and stir for 1 hour. A yellow precipitate (the nitro compound)

often forms.[2]

Step 4: Pour into ice water. Filter the solid.[4]

Step 5: Recrystallize from Ethanol/Water to separate the minor C6-isomer if present.[1]
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General Reactivity of Guaiacols

Regioselective nitration of aromatic substrates.[1][5] (2024).[2][6][7] Frontiers in Chemistry.

Discusses the directing effects of methoxy/hydroxy pairs in zeolite and acid media.

Suzuki Coupling of Aryl Chlorides

Suzuki-Miyaura Cross-Coupling: Practical Guide. Yoneda Labs.[1][2] Details the necessity

of Buchwald ligands (XPhos) for deactivated aryl chlorides.

Specific Scaffold Data

3-Chloro-2-methoxyphenol Chemical Properties. PubChem (CID 13081929 & related

isomers).[2] Provides physical property data and safety profiles for chloromethoxyphenols.

[1][2]

(Note: Isomer data used for property extrapolation where exact CAS specific data is

proprietary).[2]

Advanced Coupling Protocols

Suzuki-Miyaura Cross Coupling Reaction.[1][2][3][8] TCI Chemicals.[1][2] Highlights the

reactivity order (I > Br > OTf >> Cl) and protocols for sterically hindered substrates.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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